5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-21-10-8-19-6-4-12(5-7-19)17-16(20)13-11-15(23-18-13)14-3-2-9-22-14/h2-3,9,11-12H,4-8,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIRWEWFADRZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Attachment of the Furan Ring: The furan ring can be introduced through a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated isoxazole intermediate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Final Coupling: The final step involves coupling the piperidine derivative with the isoxazole-furan intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with isoxazole structures exhibit significant anticancer activity. The compound has been evaluated for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of isoxazole compounds showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
Mechanism of Action
The mechanism by which 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide exerts its effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. The compound's ability to interact with specific receptors or enzymes involved in tumor progression is under investigation .
Neuropharmacological Applications
Cognitive Enhancement
There is growing interest in the use of piperidine derivatives for cognitive enhancement and neuroprotection. Studies suggest that compounds similar to 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide may act as modulators of neurotransmitter systems, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease .
Adenosine Receptor Antagonism
Research on related compounds has shown that they can act as antagonists for adenosine receptors, which are implicated in neurodegenerative disorders. This antagonistic action may help in reducing neuroinflammation and improving cognitive functions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics; however, further toxicological assessments are necessary to establish safety profiles .
Case Studies
-
Case Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the efficacy of isoxazole derivatives against human cancer cell lines. The results indicated that specific structural modifications enhanced the cytotoxicity of these compounds, leading to significant reductions in cell viability . -
Neuroprotective Effects
Another research effort focused on the neuroprotective properties of piperidine derivatives showed promising results in animal models of neurodegeneration. The study highlighted the potential for these compounds to improve cognitive function and reduce neuronal loss .
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Structural Analog 1: N-[1-(2-Hydroxyethyl)-Pyrazol-4-yl]-5-Thiophen-2-yl-1,2-Oxazole-3-Carboxamide
Molecular Formula : C₁₃H₁₂N₄O₃S
Molecular Weight : 304.3 g/mol
- Substitutes the 1-(2-methoxyethyl)piperidin-4-yl group with a 1-(2-hydroxyethyl)-pyrazol-4-yl ring, reducing lipophilicity due to the hydroxyl group.
Structural Analog 2: 5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide
Molecular Formula : C₈H₇N₃O₂S
Molecular Weight : 209.23 g/mol
Structural Analog 3: Goxalapladib (CAS-412950-27-7)
Molecular Formula : C₄₀H₃₉F₅N₄O₃
Molecular Weight : 718.80 g/mol
- Key Differences: Incorporates a 1,8-naphthyridine core and a trifluoromethyl-biphenyl group, contrasting with the simpler isoxazole-furan system.
- Implications :
Structural Analog 4: 2-{2-[2-(2,3-Difluorophenyl)Ethyl]-4-Oxo-1,8-Naphthyridin-1(4H)-Yl}-N-{1-(2-Methoxyethyl)Piperidin-4-yl}Acetamide
Molecular Formula: Not explicitly stated (similar to Goxalapladib)
Structural Analog 5: Furo[2,3-b]Pyridine-3-Carboxamide Derivative
Molecular Formula: C₂₄H₂₁F₄N₅O₃ Molecular Weight: Not explicitly stated
- Key Differences: Replaces isoxazole with a furopyridine core.
- Implications :
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Isoxazole | Furan-2-yl, 1-(2-methoxyethyl)piperidin-4-yl | 331.37 | Balanced lipophilicity, moderate solubility |
| N-[1-(2-Hydroxyethyl)-Pyrazol-4-yl] Analog | Isoxazole | Thiophene-2-yl, hydroxyethyl-pyrazole | 304.30 | Increased π-stacking potential |
| Goxalapladib | Naphthyridine | Trifluoromethyl-biphenyl, difluorophenyl | 718.80 | High target selectivity, fluorinated |
| Furopyridine Carboxamide | Furopyridine | Trifluoroethylamino, oxadiazole | ~500 (estimated) | Enhanced metabolic stability |
Key Observations
- Heterocyclic Core : Isoxazole (target) vs. thiazole, thiophene, or naphthyridine in analogs affects electronic properties and binding interactions.
- Substituent Impact: The 1-(2-methoxyethyl)piperidin-4-yl group (shared with Goxalapladib) may improve solubility compared to hydroxyl or non-polar substituents.
- Fluorine Incorporation : Analogs with fluorine (e.g., Goxalapladib) exhibit enhanced metabolic stability, a feature absent in the target compound.
Biological Activity
5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide, with the CAS number 1421509-97-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 319.36 g/mol. The structural features include a furan ring and an isoxazole moiety, which are known to contribute to the biological activity of similar compounds.
| Property | Value |
|---|---|
| CAS Number | 1421509-97-8 |
| Molecular Formula | C₁₆H₂₁N₃O₄ |
| Molecular Weight | 319.36 g/mol |
Research indicates that compounds containing isoxazole and piperidine structures often interact with various receptors and enzymes in the body. Specific studies have shown that derivatives similar to this compound exhibit significant activity as antagonists for adenosine receptors, particularly the A2A subtype, which plays a crucial role in neurodegenerative diseases like Parkinson's and Alzheimer's disease .
Binding Affinity
The binding affinity of 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide to target receptors is essential for its pharmacological effects. Preliminary data suggest that it may act as an inverse agonist at the A2A receptor, promoting neuroprotective effects by modulating neurotransmitter release .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in human cancer models. The precise mechanism appears to involve apoptosis induction and cell cycle arrest .
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound. Notably, administration in rodent models has shown promising results in reducing tumor size and improving survival rates, suggesting a potential role in cancer therapy .
Case Studies
- Neuroprotective Effects : A study focusing on neurodegenerative models highlighted that treatment with this compound led to improved motor function and reduced neuroinflammation in mice subjected to induced Parkinson's disease .
- Antitumor Activity : In another investigation, the compound was tested against breast cancer xenografts in mice, resulting in significant tumor regression compared to control groups. The study emphasized its potential as a novel anticancer agent .
Q & A
Q. What are the key steps for synthesizing 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the isoxazole-3-carboxylic acid core to the piperidine derivative. Key steps include:
- Amide bond formation : Use carbodiimide reagents (e.g., EDC/HCl) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) and monitor reaction progress via TLC .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : and NMR verify substituent connectivity (e.g., furan protons at δ 6.3–7.2 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H] at m/z 331.16 for CHNO) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What in silico methods predict the compound’s biological activity?
- Methodological Answer :
- Molecular docking : Screen against targets like kinases or GPCRs using AutoDock Vina. The furan and piperidine moieties suggest affinity for enzymes with hydrophobic pockets (e.g., PDE4 or MAPK) .
- ADMET prediction : SwissADME estimates logP ~2.1 (moderate lipophilicity) and CNS permeability (BOILED-Egg model) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace methoxyethyl with cyclopropyl or methyl groups) and test activity .
- Bioassays : Compare IC values in enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications) .
- Crystallography : Resolve ligand-target co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with piperidine nitrogen) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA assays .
- Batch variability checks : Analyze synthetic batches for impurities (e.g., residual solvents via GC-MS) that may skew results .
Q. What strategies identify the compound’s primary molecular targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
